![molecular formula C15H21N5O8S2 B601241 Aztreonam Impurity F CAS No. 102579-57-7](/img/structure/B601241.png)
Aztreonam Impurity F
Overview
Description
Aztreonam Impurity F, also known as Aztreonam Ethyl Ester, is used in the HPLC reversed stationary phase for aztreonam and precursors . It is a monobactam antibiotic used primarily to treat gram-negative bacterial infections . The molecular formula of Aztreonam Impurity F is C15H21N5O8S2 .
Synthesis Analysis
The synthesis of Aztreonam involves hydrolyzing [3S-[3α(Z),4β]]-3-[[[2-amino-4-thiazolyl][[1-t-butoxycarbonyl-1-methylethoxy)imino]acetyl]amino]-4-methyl-2-oxo-1-azetidinesulfonic acid (t-Bu Aztreonam) to form Aztreonam . The chromatogram of aztreonam revealed eight major impurities, which were purified through medium-pressure reversed-phase column and preparative High Performance Liquid Chromatography (HPLC) .Molecular Structure Analysis
The IUPAC name of Aztreonam Impurity F is (2S,3S)-3-[[[2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(1-ethoxy-2-methyl-1-oxopropan-2-yl)oxyiminoacetyl]amino]-2-methyl-4-oxoazetidine-1-sulfonic acid .Chemical Reactions Analysis
Aztreonam is a β-lactam antibiotic and the only clinically available member of its monobactam class. It has clinically useful potency against aerobic Gram-negative bacteria, including those expressing Ambler class B metallo-β-lactamases (MBLs), although it is hydrolysed by some serine β-lactamases .Scientific Research Applications
Structural Characterization and Method Development
- A study detailed the structural characterization of low-level degradants in aztreonam injection, identifying three new degradants in drug products and active pharmaceutical ingredient stability samples. This research facilitated a more selective HPLC method for determining impurities and degradants, contributing to the understanding of aztreonam's stability and purity (Ye et al., 2016).
Pharmacokinetics and Drug Interaction
- The pharmacokinetics of Aztreonam have been evaluated in both healthy subjects and patients with cystic fibrosis. This study highlighted the differences in total body clearance and volume of distribution between these groups, aiding in dose adjustment for achieving optimal therapeutic outcomes (Vinks et al., 2007).
Antibacterial Activity and Resistance
- Research has shown that aztreonam, when combined with avibactam, exhibits potent in vitro activity against a global collection of Gram-negative pathogens, including strains producing metallo-β-lactamases. This combination is being developed for infections caused by metallo-β-lactamase-producing Enterobacteriaceae, offering a promising treatment option for these challenging infections (Biedenbach et al., 2015).
Novel Applications and Techniques
- The micronization of aztreonam using a supercritical anti-solvent process has been explored, demonstrating the production of ultra-fine particles of aztreonam. This technique could potentially improve the drug's solubility and bioavailability, opening new avenues for its formulation and delivery (Chang et al., 2012).
Future Directions
Aztreonam is currently being re-examined as a therapeutic agent in light of the global spread of carbapenem resistance in aerobic Gram-negative bacilli and aztreonam’s stability to Ambler class B metallo-β-lactamases . The monobactam ring is also being used to produce new developmental monobactams .
properties
IUPAC Name |
(2S,3S)-3-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(1-ethoxy-2-methyl-1-oxopropan-2-yl)oxyiminoacetyl]amino]-2-methyl-4-oxoazetidine-1-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O8S2/c1-5-27-13(23)15(3,4)28-19-10(8-6-29-14(16)17-8)11(21)18-9-7(2)20(12(9)22)30(24,25)26/h6-7,9H,5H2,1-4H3,(H2,16,17)(H,18,21)(H,24,25,26)/b19-10-/t7-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYPJWICYOYVRU-AICXJHAVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)ON=C(C1=CSC(=N1)N)C(=O)NC2C(N(C2=O)S(=O)(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(C)(C)O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H](N(C2=O)S(=O)(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80145281 | |
Record name | Aztreonam ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80145281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aztreonam ethyl ester | |
CAS RN |
102579-57-7 | |
Record name | Aztreonam ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80145281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AZTREONAM ETHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U67H95ZRD5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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